Phosphatidylinositols,soya

Catalog No.
S1901929
CAS No.
97281-52-2
M.F
C45H87O13P
M. Wt
867.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphatidylinositols,soya

CAS Number

97281-52-2

Product Name

Phosphatidylinositols,soya

IUPAC Name

[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

Molecular Formula

C45H87O13P

Molecular Weight

867.1 g/mol

InChI

InChI=1S/C45H87O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)55-35-37(36-56-59(53,54)58-45-43(51)41(49)40(48)42(50)44(45)52)57-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40-45,48-52H,3-36H2,1-2H3,(H,53,54)/t37-,40?,41-,42+,43-,44-,45?/m1/s1

InChI Key

FQZQXPXKJFOAGE-KAEDGTSCSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC

Cell Signaling Studies

PIs play a crucial role in cell signaling pathways, acting as messengers within the cell. They can be modified by enzymes, leading to the production of second messengers that regulate various cellular functions. Soybean PIs are used in research to study these signaling pathways. For instance, scientists investigate how specific PI modifications influence cell proliferation, differentiation, and survival.

[^1] (Kim et al., 2015):

Drug Delivery Systems

Due to their amphiphilic nature (having both water-loving and water-hating regions), PIs can form liposomes, spherical vesicles that mimic cell membranes. These liposomes can be used as drug delivery systems in research. Soybean PIs are particularly valuable for creating liposomes due to their biocompatibility and low toxicity. Researchers can encapsulate drugs within these soybean PI liposomes, allowing for targeted delivery to specific cells or tissues.

[^2] (Cramer & Huang, 1999):

Membrane Biophysics Research

PIs play an important role in maintaining the structure and function of cell membranes. Soybean PIs are used in biophysical studies to understand the properties of membranes. Researchers can investigate how PIs interact with other membrane components, such as proteins and cholesterol, influencing membrane fluidity and permeability.

[^3] (Epand et al., 1998):

Phosphatidylinositols are glycerophospholipids that consist of a glycerol backbone, two fatty acid chains, a phosphate group, and an inositol ring. In the case of soya-derived phosphatidylinositols, these compounds are extracted from soybean phosphatides and play crucial roles in cellular signaling and membrane dynamics. They are integral to various physiological processes, including cell growth, differentiation, and metabolism .

In biological membranes, PI interacts with other membrane components and proteins. Its phosphate group interacts with water, forming the cell's outer hydrophilic environment. The fatty acid tails anchor the molecule within the hydrophobic core of the membrane. PI also serves as a substrate for enzymes like phosphoinositide 3-kinases (PI3Ks), generating signaling molecules like IP3. IP3 triggers the release of calcium from intracellular stores, vital for various cellular processes.

  • Limited data: Information on the specific hazards of soybean PI is limited. However, as a phospholipid, it is generally considered non-toxic [].
  • General precautions: Standard laboratory safety practices should be followed when handling PI, including wearing gloves, eye protection, and working in a fume hood. Organic solvents used for dissolving PI may pose flammability and health risks. Refer to the specific safety data sheet (SDS) for the solvent used.
That can be categorized into:

  • Incorporation Reactions: These involve the addition of inositol to diacylglycerol to form phosphatidylinositol. This process is often stimulated by metal ions such as manganese .
  • Turnover Reactions: In isolated soybean membranes, phosphatidylinositol can be hydrolyzed into inositol and diacylglycerol through enzymatic actions, particularly under the influence of growth hormones like 2,4-dichlorophenoxyacetic acid .
  • Exchange Reactions: Phosphatidylinositol can also participate in exchange reactions where it interacts with other lipids, facilitated by specific enzymes .

Phosphatidylinositols exhibit several biological activities:

  • Cell Signaling: They serve as precursors for important signaling molecules such as inositol trisphosphate and diacylglycerol, which are crucial for intracellular signaling pathways.
  • Membrane Dynamics: These lipids contribute to membrane fluidity and structure, impacting cell membrane integrity and function.
  • Regulation of Cellular Functions: They play a role in regulating various cellular processes such as apoptosis, cytoskeletal rearrangement, and vesicular trafficking .

The synthesis of phosphatidylinositols can be achieved through several methods:

  • Extraction from Soybean Phosphatides: This involves isolating phosphatidylinositol from lipid extracts of soybeans using solvent extraction techniques .
  • Chemical Synthesis: Various synthetic pathways can be employed to create phosphatidylinositol analogs in the laboratory setting.
  • Biological Synthesis: In vivo synthesis occurs through the action of specific kinases that phosphorylate inositol and diacylglycerol to form phosphatidylinositol.

Phosphatidylinositols have diverse applications across various fields:

  • Nutraceuticals: They are used as dietary supplements due to their health benefits related to cell signaling and metabolism.
  • Pharmaceuticals: Their role in cell signaling makes them targets for drug development aimed at treating diseases like cancer and diabetes.
  • Cosmetics: Due to their skin health benefits, they are incorporated into skincare products for their moisturizing properties.

Research has shown that phosphatidylinositols interact with various biomolecules:

  • Proteins: They bind with proteins involved in signal transduction pathways, influencing cellular responses.
  • Other Lipids: Phosphatidylinositols can form complexes with other lipids, affecting membrane properties and functionality .
  • Hormones: Their turnover is influenced by plant hormones like auxins, which modulate their activity in plant growth regulation .

Several compounds share structural or functional similarities with phosphatidylinositols. Here’s a comparison highlighting their uniqueness:

CompoundStructure/FunctionalityUnique Features
PhosphatidylcholineGlycerophospholipid with choline head groupMajor component of cell membranes
PhosphatidylethanolamineGlycerophospholipid with ethanolamine head groupInvolved in membrane fusion
SphingomyelinSphingolipid with a sphingosine backboneImportant for myelin sheath formation

Phosphatidylinositols are unique due to their specific role in signaling pathways and their ability to generate secondary messengers that regulate various cellular functions.

Basic Chemical Structure

Soybean phosphatidylinositols possess the characteristic phospholipid structure consisting of a glycerol backbone esterified with two fatty acid chains at the sn-1 and sn-2 positions, with a phosphoinositol headgroup attached at the sn-3 position [1] [2] [3]. The general molecular formula for the free acid form is C₄₅H₈₇O₁₃P, while the sodium salt form has the formula C₄₃H₇₈NaO₁₃P [1] [2] [3] [4] [5].

Molecular Weight and Physical Constants

The molecular weight of soybean phosphatidylinositol varies depending on the specific fatty acid composition and salt form. The free acid form typically exhibits a molecular weight of 867.1 g/mol, while the sodium salt forms range from 857.0 to 881.1 g/mol [1] [2] [3] [4] [5] [6] [7]. The compound is registered under Chemical Abstracts Service number 97281-52-2 for the free acid form and 383907-36-6 for the sodium salt variant [1] [2] [3] [4] [5] [8] [9] [7].

Physical properties include a density of 1.1 ± 0.1 g/cm³, a boiling point of 863.1 ± 75.0°C at 760 mmHg, and a flash point of 475.8 ± 37.1°C [2]. The compound requires storage at -20°C to maintain stability and exhibits solubility of 20 mg/mL in chloroform/methanol (9:1) solutions, appearing as a clear, colorless to faintly yellow solution [10] [9] [11].

Fatty Acid Composition and Distribution

Fatty Acid Profile

Soybean phosphatidylinositols are characterized by a distinctive fatty acid composition that distinguishes them from animal-derived phosphatidylinositols. The predominant fatty acids include palmitic acid (16:0) at approximately 35%, linoleic acid (18:2) at 40%, stearic acid (18:0) at 8%, oleic acid (18:1) at 7%, and linolenic acid (18:3) at 5% [10] [12] [11].

Positional Distribution

The distribution of fatty acids across the glycerol backbone follows specific patterns. Saturated fatty acids, particularly palmitic acid and stearic acid, preferentially occupy the sn-1 position, while unsaturated fatty acids, especially linoleic acid, are predominantly found at the sn-2 position [10] [12] [11] [13]. This asymmetric distribution is consistent with the general pattern observed in plant phospholipids and contributes to the unique physical and functional properties of soybean phosphatidylinositols.

Molecular Species Characterization

Major Molecular Species

The molecular species composition of soybean phosphatidylinositols reflects the fatty acid distribution patterns. The most abundant species include 16:0/18:2 (palmitoyl-linoleoyl), which represents the dominant molecular form, followed by 18:0/18:2 (stearoyl-linoleoyl) and 18:2/18:2 (dilinoleoyl) species [12] [13] [14].

Minor Molecular Species

Less abundant species include 16:0/18:1 (palmitoyl-oleoyl), 18:1/18:2 (oleoyl-linoleoyl), and 16:0/18:3 (palmitoyl-linolenoyl), which collectively represent minor components of the overall composition [12] [13]. Other saturated species constitute less than 10% of the total molecular species present [12] [13].

Structural Significance

The predominance of linoleic acid-containing species, particularly at the sn-2 position, distinguishes soybean phosphatidylinositols from animal phosphatidylinositols, which typically contain arachidonic acid (20:4) at this position [12]. This difference has significant implications for the biological activity and membrane properties of soybean-derived phosphatidylinositols.

Analytical Methods for Structural Characterization

Chromatographic Techniques

High Performance Liquid Chromatography (HPLC) serves as the primary method for separation and purification of phosphatidylinositol molecular species, offering high resolution and the capability for preparative scale operations [15] [16] [17]. Ultra Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) provides comprehensive molecular profiling and quantification with enhanced sensitivity [18] [19].

Mass Spectrometry Approaches

Electrospray Ionization Mass Spectrometry (ESI-MS) enables molecular weight determination and structural analysis through the identification of specific molecular species [20] [19] [21] [22]. Tandem Mass Spectrometry (MS/MS) techniques allow for detailed fatty acid composition analysis and determination of positional specificity through characteristic fragmentation patterns [19] [23] [22] [24] [25].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides non-destructive structural characterization of both the headgroup and fatty acid chains [26] [27] [28]. Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) offers phospholipid-specific detection and quantification capabilities [29] [30] [31].

Spectroscopic Methods

Fourier Transform Infrared Spectroscopy (FTIR) enables functional group identification and characterization of hydrogen bonding interactions [32] [33] [34] [35] [36]. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) provides high-resolution analysis of intact lipid molecules with minimal fragmentation [20] [37].

Physical Properties and Thermal Behavior

Phase Transition Characteristics

Soybean phosphatidylinositols exhibit phase transition temperatures below 0°C due to their high degree of unsaturation, particularly the prevalence of linoleic acid [38] [39]. This low transition temperature is characteristic of highly unsaturated plant phospholipids and influences their membrane fluidity properties.

Thermal Stability

Thermal analysis reveals that soybean phosphatidylinositols maintain stability up to approximately 200°C under inert atmosphere conditions [40] [41]. The compound exhibits moderately hygroscopic nature and requires careful handling to prevent moisture uptake [10] [11].

Membrane Organization

In aqueous systems, soybean phosphatidylinositols form bilayers and vesicles, demonstrating typical amphiphilic behavior [33] [39]. The molecules organize into multilamellar vesicles (MLV) in water and exhibit surface tension reduction properties characteristic of phospholipids [32] [33].

Chemical Stability

The high content of unsaturated fatty acids, particularly linoleic acid, renders soybean phosphatidylinositols susceptible to oxidative degradation [40]. The compound maintains stability within the pH range of 6-8, making it suitable for various biological and food applications [33].

Structural Determinants and Functional Implications

Headgroup Conformation

The myo-inositol headgroup adopts a specific conformation where bulky substituents preferentially occupy equatorial positions, with the exception of the 2-hydroxyl group [26]. This conformation influences the interaction of phosphatidylinositols with proteins and other membrane components.

Membrane Integration

The structural characteristics of soybean phosphatidylinositols, particularly their fatty acid composition and headgroup properties, determine their integration into biological membranes and their functional roles in cellular processes [42] [43] [44].

Research Applications and Analytical Considerations

Quality Control Parameters

Commercial soybean phosphatidylinositol preparations typically exhibit purities ranging from 50% in crude extracts to greater than 98% in highly purified forms as determined by thin layer chromatography [10] [9] [11]. Quality assessment employs multiple analytical techniques to ensure consistency and purity.

Extraction and Purification Methods

Various extraction methodologies have been developed for isolating phosphatidylinositols from soybean sources, including solvent extraction procedures and chromatographic purification techniques [45] [18] [16]. These methods must preserve the structural integrity of the molecules while achieving acceptable purity levels.

XLogP3

12.4

Dates

Last modified: 08-16-2023

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